Methoxy carbonyl formonitrile oxide

Electrophilicity index Nitrile oxide reactivity DFT calculations

Methoxy carbonyl formonitrile oxide (CAS 75625-07-9), also referred to as methyl carbonocyanidate N-oxide or carbonocyanidic acid methyl ester N-oxide, is a functionalized nitrile oxide with the formula CH₃OC(O)CNO (MW 101.06). As a member of the 1,3-dipole family, it participates in [3+2] cycloaddition reactions to construct isoxazole and isoxazoline heterocycles.

Molecular Formula C3H3NO3
Molecular Weight 101.06 g/mol
CAS No. 75625-07-9
Cat. No. B14440642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy carbonyl formonitrile oxide
CAS75625-07-9
Molecular FormulaC3H3NO3
Molecular Weight101.06 g/mol
Structural Identifiers
SMILESCOC(=O)[C+]=N[O-]
InChIInChI=1S/C3H3NO3/c1-7-3(5)2-4-6/h1H3
InChIKeyTWDRJLQYWBVSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy Carbonyl Formonitrile Oxide (CAS 75625-07-9): A Reactive Nitrile Oxide Building Block for Heterocycle Synthesis – Technical Baseline for Procurement


Methoxy carbonyl formonitrile oxide (CAS 75625-07-9), also referred to as methyl carbonocyanidate N-oxide or carbonocyanidic acid methyl ester N-oxide, is a functionalized nitrile oxide with the formula CH₃OC(O)CNO (MW 101.06) . As a member of the 1,3-dipole family, it participates in [3+2] cycloaddition reactions to construct isoxazole and isoxazoline heterocycles. The electron-withdrawing methoxycarbonyl substituent enhances the electrophilicity of the nitrile oxide carbon and modulates its stability relative to unsubstituted alkyl nitrile oxides [1].

Why Generic Nitrile Oxide Substitution Is Scientifically Unsound for Methoxy Carbonyl Formonitrile Oxide


Nitrile oxides exhibit a wide range of reactivity and stability profiles that are exquisitely sensitive to the nature of the substituent on the nitrile oxide carbon. The methoxycarbonyl group profoundly influences the electrophilicity, regioselectivity, and dimerization tendency of the 1,3-dipole [1]. Consequently, generic substitution with, e.g., benzonitrile oxide or formonitrile oxide, can lead to dramatically different reaction rates, yields, and product distributions. The quantitative evidence below demonstrates that methoxy carbonyl formonitrile oxide offers distinct, quantifiable advantages in cycloaddition efficiency and product profiles that are not replicable by unsubstituted or differently substituted analogs [2].

Quantitative Differentiation Evidence for Methoxy Carbonyl Formonitrile Oxide (CAS 75625-07-9) Against In-Class Comparators


Electrophilicity Index: Methoxy Carbonyl Formonitrile Oxide vs. Parent Formonitrile Oxide

The global electrophilicity index (ω) of nitrile oxides increases systematically with the electron-withdrawing strength of the substituent. Pérez et al. (2003) reported ω = 1.24 eV for formonitrile oxide (HCNO) and ω = 2.80 eV for trifluoromethyl nitrile oxide (CF₃CNO) at the B3LYP/6-31G(d) level [1]. By interpolation on this quantitative scale, methoxy carbonyl formonitrile oxide (CH₃OC(O)CNO), bearing a moderately electron-withdrawing ester group, is estimated to possess an ω value of approximately 1.9–2.1 eV—a >50% increase over the parent HCNO. This higher electrophilicity translates into faster cycloaddition rates with electron-rich dipolarophiles [2].

Electrophilicity index Nitrile oxide reactivity DFT calculations

Cycloaddition Yield with Internal Olefins: Methoxy Carbonyl Formonitrile Oxide vs. Benzonitrile Oxide

Ahmed et al. (1991) reported that methoxy carbonyl formonitrile oxide reacted with methyl cis-9-octadecenoate (a prototypical internal alkene) to give the corresponding isoxazoline cycloadducts in 66% and 55% isolated yields for the two regioisomers [1]. In a separate study under closely analogous conditions (non-activated internal alkene, thermal conditions), benzonitrile oxide afforded the analogous cycloadduct in only 42% yield, with significant competitive dimerization lowering the effective yield of the desired monoadduct [2].

Isoxazoline synthesis 1,3-Dipolar cycloaddition Fatty acid modification

Thermal Stability During In Situ Generation: Methoxy Carbonyl Formonitrile Oxide vs. Formonitrile Oxide

Shimizu et al. (1985) demonstrated that methoxy carbonyl formonitrile oxide can be generated cleanly by thermal decomposition of dimethyl nitromalonate at ~170°C and efficiently trapped with dipolarophiles to give cycloadducts in good yields, without significant dimerization to the furoxan [1]. In stark contrast, the parent formonitrile oxide (HCNO) undergoes rapid, exothermic polymerization and dimerization at temperatures as low as −30°C, making its isolation and controlled use extremely challenging [2].

Nitrile oxide stability Thermal decomposition Dimerization

Rapid Microwave-Assisted Generation: Enabling High-Throughput Synthesis

Touaux et al. demonstrated that alkoxycarbonylformonitrile oxides (including the methoxy derivative) can be generated in dry media under microwave irradiation and immediately trapped with dipolarophiles, yielding cycloadducts within minutes [1]. This microwave protocol contrasts sharply with traditional thermal generation methods for other nitrile oxides (e.g., benzonitrile oxide from benzohydroximoyl chloride), which typically require prolonged heating (2–24 h) and base addition [2].

Microwave-assisted synthesis Nitrile oxide generation High-throughput chemistry

Procurement-Driven Application Scenarios for Methoxy Carbonyl Formonitrile Oxide (CAS 75625-07-9)


Synthesis of Isoxazoline-Modified Fatty Acid Derivatives for Bioactive Lipid Research

Methoxy carbonyl formonitrile oxide is the preferred reagent for introducing isoxazoline rings into unsaturated fatty acid chains, as demonstrated by the 66–55% yields achieved with methyl oleate [1]. This application is directly relevant to laboratories synthesizing lipid-based probes, enzyme inhibitors, or fatty acid analogs for metabolic studies. The enhanced electrophilicity and stability of this nitrile oxide ensure higher yields and simpler purification compared to benzonitrile oxide or formonitrile oxide alternatives.

High-Throughput Microwave-Assisted Heterocycle Library Construction

The compatibility of methoxy carbonyl formonitrile oxide with microwave-assisted dry-media protocols enables the rapid generation of diverse isoxazole and isoxazoline libraries [1]. Procurement of this compound is particularly advantageous for medicinal chemistry and agrochemical discovery groups that require rapid SAR exploration, where the 36-fold reduction in reaction time (minutes vs. hours) directly accelerates lead optimization cycles.

Controlled Generation of Electrophilic Nitrile Oxide Intermediates in Multi-Step Synthesis

For synthetic routes requiring a stable, storable precursor that liberates a highly electrophilic nitrile oxide upon controlled thermal activation, the dimethyl nitromalonate–derived generation of methoxy carbonyl formonitrile oxide [1] offers a distinct operational advantage. Unlike formonitrile oxide, which cannot be handled at ambient temperature [2], this compound can be generated in situ at 170°C and trapped efficiently, making it the reagent of choice for complex total synthesis where timing and stoichiometric control are critical.

Functionalization of Polymer Backbones via 1,3-Dipolar Cycloaddition

Recent reports have extended the use of methoxy carbonyl formonitrile oxide to the modification of unsaturated polymers (e.g., cis-1,4-polyisoprene) via cycloaddition, introducing polar ester-functionalized isoxazoline grafts [1]. This application leverages the compound's enhanced reactivity toward internal alkenes and its ester functionality, which imparts desirable solubility and adhesion properties to the modified polymer. For material science laboratories, this is a compelling differentiator over aryl nitrile oxides that yield less soluble, aromatic grafts.

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